molecular formula C19H14N6O2 B012984 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine CAS No. 108536-61-4

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

Cat. No. B012984
M. Wt: 358.4 g/mol
InChI Key: FRNHKUARBXYWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. By inhibiting CK2, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can induce apoptosis and cell cycle arrest in cancer cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In vivo studies have shown that 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can reduce tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, there are also some limitations associated with this compound. One of the main limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine. One of the main directions is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in vivo. Finally, the development of more potent and selective inhibitors of protein kinase CK2 is also an important future direction for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine.
Conclusion:
In conclusion, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has the potential to be used as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.

Synthesis Methods

The synthesis of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 4,6-dichloro-3,5-diaminopyrazine with benzamide in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In biochemistry, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

108536-61-4

Product Name

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(6-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzamide

InChI

InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27)

InChI Key

FRNHKUARBXYWKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4

Other CAS RN

108536-61-4

synonyms

4,6-DBAPP
4,6-dibenzamidopyrazole(3,4-d)pyrimidine

Origin of Product

United States

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